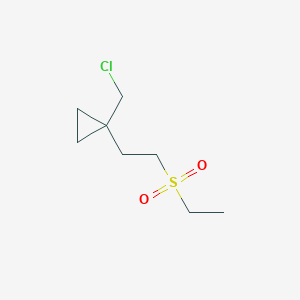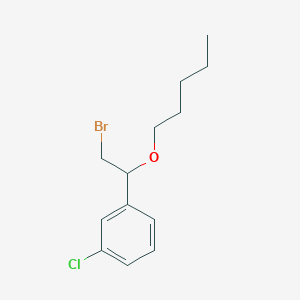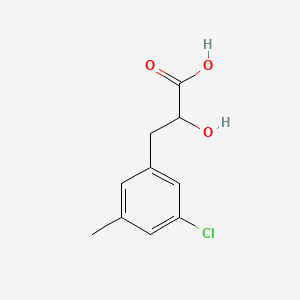
1-(pyridin-2-yl)-1H-indazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Pyridin-2-yl)-1H-indazol-4-amine is a heterocyclic compound that features both pyridine and indazole rings
Métodos De Preparación
The synthesis of 1-(pyridin-2-yl)-1H-indazol-4-amine typically involves the reaction of 2-aminopyridine with appropriate reagents under controlled conditions. One common method involves the use of α-bromoketones and 2-aminopyridine, where the reaction is carried out in toluene with iodine (I2) and tert-butyl hydroperoxide (TBHP) as promoters . The reaction conditions are mild and metal-free, making it an attractive method for synthesizing this compound.
Análisis De Reacciones Químicas
1-(Pyridin-2-yl)-1H-indazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the indazole ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of amines or other reduced derivatives .
Aplicaciones Científicas De Investigación
1-(Pyridin-2-yl)-1H-indazol-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 1-(pyridin-2-yl)-1H-indazol-4-amine involves its interaction with specific molecular targets. For instance, in antifungal applications, the compound inhibits the formation of ergosterol, a crucial component of fungal cell membranes, by targeting the enzyme sterol 14-alpha demethylase (CYP51) . This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death.
Comparación Con Compuestos Similares
1-(Pyridin-2-yl)-1H-indazol-4-amine can be compared with other similar compounds, such as:
2-(Pyridin-2-yl)pyrimidine: This compound also features a pyridine ring but differs in its core structure, which is a pyrimidine ring instead of an indazole ring.
1-(Pyridin-2-yl)ethan-1-one: This compound has a simpler structure with a pyridine ring and a ketone group.
The uniqueness of this compound lies in its indazole ring, which imparts distinct chemical and biological properties compared to other pyridine-containing compounds.
Propiedades
Fórmula molecular |
C12H10N4 |
|---|---|
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
1-pyridin-2-ylindazol-4-amine |
InChI |
InChI=1S/C12H10N4/c13-10-4-3-5-11-9(10)8-15-16(11)12-6-1-2-7-14-12/h1-8H,13H2 |
Clave InChI |
LXAIDIRBCZQETA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)N2C3=CC=CC(=C3C=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Oxaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13635165.png)
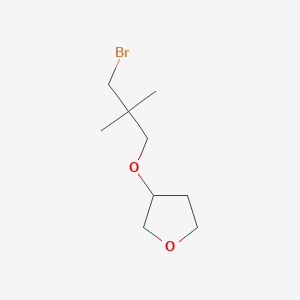



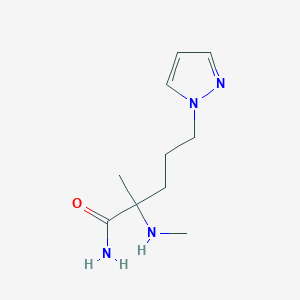
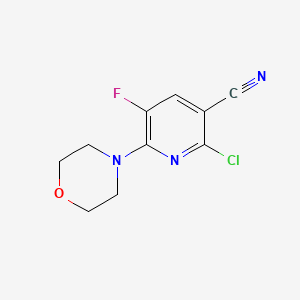

![1-(5-Oxaspiro[3.4]octan-6-ylmethyl)cyclopropane-1-sulfonyl chloride](/img/structure/B13635218.png)

